molecular formula C14H13BrFNO2 B8620175 Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Cat. No. B8620175
M. Wt: 326.16 g/mol
InChI Key: BNFJQBZRVZWVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate is a useful research compound. Its molecular formula is C14H13BrFNO2 and its molecular weight is 326.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Molecular Formula

C14H13BrFNO2

Molecular Weight

326.16 g/mol

IUPAC Name

methyl 2-(5-bromo-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate

InChI

InChI=1S/C14H13BrFNO2/c1-19-14(18)4-8-2-3-17-12(8)7-10-11(15)5-9(16)6-13(10)17/h5-8H,2-4H2,1H3

InChI Key

BNFJQBZRVZWVNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN2C1=CC3=C2C=C(C=C3Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dry CH3CN (2.3 g, 56 mmol) at r.t. was added NaI (8.4 g, 56 mmol) and trimethylsilyl chloride (6.1 g, 56 mmol). Then a solution of the alcohol of Step 7 (1.9 g, 5.6 mmol) in Et2O (60 mL) was slowly added. The reaction mixture was stirred for 5 minutes at r.t. and poured into a 1:1 mixture of saturated aqueous NaHCO3/10% aqueous Na2S2O3 (100 mL) at 0° C. The phases were separated and the aqueous layer was extracted with Et2O. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The desired compound was obtained as a brown solid (1.3 g).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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